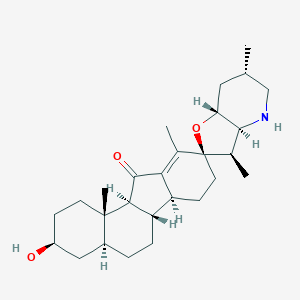
4-Ethoxy-3,5-dipropylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethoxy-3,5-dipropylbenzamide, also known as EDPB, is a chemical compound that has been widely studied for its potential applications in scientific research. EDPB belongs to the class of benzamides, which are known to have various biological and pharmacological properties.
Mécanisme D'action
4-Ethoxy-3,5-dipropylbenzamide acts as a sigma-1 receptor agonist, which leads to the activation of various signaling pathways. The activation of the sigma-1 receptor by 4-Ethoxy-3,5-dipropylbenzamide has been shown to modulate calcium signaling, protein synthesis, and cell survival. 4-Ethoxy-3,5-dipropylbenzamide has also been shown to have an inhibitory effect on the voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
4-Ethoxy-3,5-dipropylbenzamide has been shown to have various biochemical and physiological effects, including the modulation of calcium signaling, protein synthesis, and cell survival. 4-Ethoxy-3,5-dipropylbenzamide has also been shown to have an inhibitory effect on the voltage-gated sodium channels, which can lead to the inhibition of neuronal excitability. 4-Ethoxy-3,5-dipropylbenzamide has been shown to have neuroprotective effects in various models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
4-Ethoxy-3,5-dipropylbenzamide has several advantages for lab experiments, including its high affinity for the sigma-1 receptor, which makes it a useful tool compound for studying the role of sigma-1 receptors in various cellular processes. 4-Ethoxy-3,5-dipropylbenzamide is also relatively easy to synthesize and purify. However, 4-Ethoxy-3,5-dipropylbenzamide has some limitations, including its low solubility in water, which can make it difficult to use in some experimental protocols.
Orientations Futures
There are several future directions for the study of 4-Ethoxy-3,5-dipropylbenzamide. One potential direction is the development of more potent and selective sigma-1 receptor agonists based on the structure of 4-Ethoxy-3,5-dipropylbenzamide. Another potential direction is the study of the role of sigma-1 receptors in various disease states, such as cancer and autoimmune diseases. Additionally, the development of new experimental protocols for the use of 4-Ethoxy-3,5-dipropylbenzamide in various scientific research fields could lead to new insights into the role of sigma-1 receptors in cellular processes.
Méthodes De Synthèse
4-Ethoxy-3,5-dipropylbenzamide can be synthesized using a multistep process that involves the reaction of 4-ethoxy-3,5-dipropylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with ammonia to form the amide, which is then purified by recrystallization. The final product is a white crystalline solid that is soluble in organic solvents.
Applications De Recherche Scientifique
4-Ethoxy-3,5-dipropylbenzamide has been studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and toxicology. 4-Ethoxy-3,5-dipropylbenzamide has been shown to have a high affinity for the sigma-1 receptor, which is involved in various cellular processes, such as calcium signaling, protein synthesis, and cell survival. 4-Ethoxy-3,5-dipropylbenzamide has been used as a tool compound to study the role of sigma-1 receptors in various cellular processes.
Propriétés
Numéro CAS |
100243-35-4 |
|---|---|
Nom du produit |
4-Ethoxy-3,5-dipropylbenzamide |
Formule moléculaire |
C15H23NO2 |
Poids moléculaire |
249.35 g/mol |
Nom IUPAC |
4-ethoxy-3,5-dipropylbenzamide |
InChI |
InChI=1S/C15H23NO2/c1-4-7-11-9-13(15(16)17)10-12(8-5-2)14(11)18-6-3/h9-10H,4-8H2,1-3H3,(H2,16,17) |
Clé InChI |
UKTOQHCZCJDSOD-UHFFFAOYSA-N |
SMILES |
CCCC1=CC(=CC(=C1OCC)CCC)C(=O)N |
SMILES canonique |
CCCC1=CC(=CC(=C1OCC)CCC)C(=O)N |
Autres numéros CAS |
100243-35-4 |
Synonymes |
3,5-Dipropyl-4-ethoxybenzamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]-2-phenylacetamide](/img/structure/B34053.png)



